molecular formula C19H16N4O3S2 B5053121 N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide

Cat. No.: B5053121
M. Wt: 412.5 g/mol
InChI Key: HNMLTCJGEUHXPD-UHFFFAOYSA-N
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Description

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide is a complex organic compound that features a thiadiazole ring and a benzoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide typically involves multiple steps. One common route includes the formation of the thiadiazole ring followed by the introduction of the benzoxazole moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications. large-scale synthesis would involve optimization of the reaction conditions to maximize yield and minimize costs, potentially using continuous flow reactors and automated systems.

Chemical Reactions Analysis

Types of Reactions

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The benzylsulfanyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide involves its interaction with specific molecular targets. The thiadiazole and benzoxazole rings can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biological processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide
  • N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,4-dihydro-2H-chromene-3-carboxamide

Uniqueness

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide is unique due to the combination of the thiadiazole and benzoxazole rings, which confer specific chemical and biological properties

Properties

IUPAC Name

N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3S2/c24-16(10-11-23-14-8-4-5-9-15(14)26-19(23)25)20-17-21-22-18(28-17)27-12-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNMLTCJGEUHXPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C(S2)NC(=O)CCN3C4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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